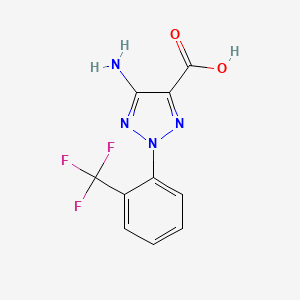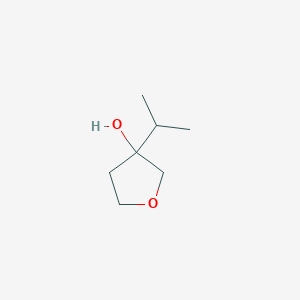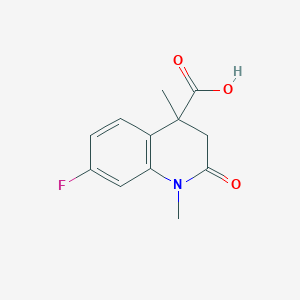![molecular formula C14H13N3O2 B11803782 3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11803782.png)
3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the class of isoxazolopyridazines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one typically involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles. One common method includes the use of Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring cost-effectiveness and safety.
化学反応の分析
Types of Reactions
3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated analogs .
科学的研究の応用
3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It exhibits potential antitumor activity and could be used in the development of new anticancer drugs.
Agrochemistry: Some derivatives have shown pesticidal activity and can be used as herbicide antidotes.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is likely due to its ability to interfere with cellular processes essential for cancer cell survival and proliferation . The exact molecular targets and pathways, however, require further research to be fully elucidated.
類似化合物との比較
Similar Compounds
Similar compounds include other isoxazolopyridazines such as:
- 5-Amino-3-methylisoxazole
- Isoxazolo[5,4-b]pyridine derivatives
Uniqueness
What sets 3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one apart is its specific substitution pattern, which imparts unique biological activities and chemical properties.
特性
分子式 |
C14H13N3O2 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
3-methyl-7-[(4-methylphenyl)methyl]-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C14H13N3O2/c1-8-3-5-10(6-4-8)7-11-13-12(9(2)17-19-13)14(18)16-15-11/h3-6H,7H2,1-2H3,(H,16,18) |
InChIキー |
LFAZBHLPADMXBM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=NNC(=O)C3=C2ON=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)

![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)




![(13R)-N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B11803766.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B11803789.png)

![(R)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11803798.png)
